An In-depth Technical Guide to the Synthesis and Chemical Structure of (3S)-Boc-3-amino-4-phenyl-2-butanone
An In-depth Technical Guide to the Synthesis and Chemical Structure of (3S)-Boc-3-amino-4-phenyl-2-butanone
Abstract: This technical guide provides a comprehensive overview of (3S)-Boc-3-amino-4-phenyl-2-butanone, a critical chiral building block in modern medicinal chemistry. We delve into its chemical structure, physicochemical properties, and provide a detailed, field-proven synthetic protocol. The narrative emphasizes the causal reasoning behind experimental choices, particularly the strategic use of the Weinreb amide methodology to ensure precise carbonyl functionalization. Furthermore, this guide elucidates the compound's pivotal role as a key intermediate in the synthesis of the HIV-1 protease inhibitor, Atazanavir, grounding its relevance in a significant therapeutic context. This document is intended for researchers, chemists, and professionals in drug development seeking an in-depth understanding of this versatile synthetic intermediate.
Introduction and Nomenclature
(3S)-Boc-3-amino-4-phenyl-2-butanone is a synthetic intermediate of significant interest in the pharmaceutical industry.[1] Its structure combines several key features: a specific stereocenter ((3S)-configuration), an amine protecting group (tert-butyloxycarbonyl, or Boc), and a keto-carbonyl group. This combination makes it a valuable precursor for constructing complex, enantiomerically pure molecules.[1]
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern peptide synthesis and organic chemistry.[2] It provides robust protection for the amine functionality against a wide range of nucleophilic and basic conditions, yet it can be readily removed under mild acidic conditions, typically with trifluoroacetic acid (TFA).[2] This strategic lability is crucial for multi-step syntheses where sequential deprotection and functionalization are required.
1.1 Systematic Naming and Identifiers:
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Systematic Name: tert-butyl ((2S)-1-methyl-3-oxo-1-phenylbutan-2-yl)carbamate
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Common Name: (3S)-Boc-3-amino-4-phenyl-2-butanone
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CAS Number: 104590-78-5 (Note: Some sources may list CAS 85613-64-5 for this structure, but 104590-78-5 is also frequently cited in patents related to its application)
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Molecular Formula: C₁₅H₂₁NO₃[1]
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Molecular Weight: 263.33 g/mol [1]
Physicochemical and Spectroscopic Properties
The precise chemical structure of a molecule is unequivocally defined by its physical properties and its response to various spectroscopic techniques. This section outlines the key data for (3S)-Boc-3-amino-4-phenyl-2-butanone.
2.1 Physical Properties:
A summary of the key physicochemical properties is presented in Table 1. These values are essential for handling, purification, and reaction setup.
| Property | Value | Source(s) |
| Appearance | White to off-white powder/crystalline solid | [1] |
| Molecular Formula | C₁₅H₂₁NO₃ | [1] |
| Molecular Weight | 263.33 g/mol | [1] |
| Storage Temperature | 2-8°C | [3] |
| Purity (Typical) | ≥95-99% (HPLC) | [1] |
2.2 Spectroscopic Data (Predicted and Representative):
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¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for each unique proton environment. Key expected shifts include:
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A singlet around 1.4 ppm integrating to 9 hydrogens, corresponding to the bulky tert-butyl group of the Boc protector.
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A singlet around 2.1-2.2 ppm for the 3 hydrogens of the terminal methyl ketone (C1).
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A multiplet for the benzylic protons (C4) appearing as two doublets of doublets (dd) around 2.9 and 3.1 ppm .
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A multiplet around 4.3-4.4 ppm for the single proton at the chiral center (C3).
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A broad singlet around 5.0-5.2 ppm for the NH proton of the carbamate.
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A multiplet in the aromatic region, around 7.1-7.3 ppm , integrating to 5 hydrogens for the phenyl ring.
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¹³C NMR (Carbon NMR): The carbon spectrum provides a map of the carbon backbone. Expected characteristic peaks include:
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Multiple peaks in the aromatic region (~126-137 ppm ).
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A peak for the carbamate carbonyl (~155 ppm ).
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A peak for the ketone carbonyl (~208 ppm ).
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A signal for the quaternary carbon of the Boc group (~80 ppm ).
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A signal for the methyl carbons of the Boc group (~28 ppm ).
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Signals for the chiral center methine (CH), the benzylic methylene (CH₂), and the ketone methyl (CH₃).
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Infrared (IR) Spectroscopy: The IR spectrum is invaluable for identifying key functional groups.
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A strong absorption band around 3300-3400 cm⁻¹ corresponding to the N-H stretch of the carbamate.
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A strong, sharp absorption band around 1710-1720 cm⁻¹ for the ketone carbonyl (C=O) stretch.
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Another strong absorption band around 1680-1690 cm⁻¹ for the carbamate carbonyl (C=O) stretch.
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C-H stretching bands for aromatic and aliphatic groups just below and above 3000 cm⁻¹ .
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Synthesis and Mechanistic Rationale
The synthesis of (3S)-Boc-3-amino-4-phenyl-2-butanone is a prime example of modern stereocontrolled organic synthesis, starting from a readily available chiral precursor, N-Boc-L-phenylalanine. The overall strategy involves converting the carboxylic acid of the starting material into a methyl ketone while preserving the stereochemical integrity of the adjacent chiral center.
3.1 The Weinreb Amide Strategy: A Causality-Driven Choice
A direct reaction of an organometallic reagent like methyllithium or a methyl Grignard reagent with an activated form of N-Boc-L-phenylalanine (like an acid chloride or ester) is fraught with peril. These highly reactive nucleophiles can add to the newly formed ketone, leading to an over-addition side product (a tertiary alcohol) and significantly reducing the yield of the desired product.
To circumvent this, the Weinreb amide synthesis is the superior and authoritative strategy.[4][5] This method involves converting the carboxylic acid into an N-methoxy-N-methylamide, commonly known as a Weinreb amide.[4] The resulting Weinreb amide reacts cleanly with organometallic reagents to form a highly stable, chelated tetrahedral intermediate. This intermediate does not collapse to the ketone until acidic workup, at which point the excess organometallic reagent has been quenched. This elegant mechanism reliably prevents the over-addition problem, making it the method of choice for this transformation.
Below is the logical and experimental workflow for the synthesis.
Caption: Synthetic workflow from N-Boc-L-phenylalanine to the target ketone.
3.2 Detailed Experimental Protocols
The following protocols are based on established, reliable procedures for each step of the transformation.[2][4][6]
Protocol 1: Synthesis of N-methoxy-N-methyl-(S)-2-(tert-butoxycarbonylamino)-3-phenylpropanamide (Weinreb Amide Intermediate)
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Reaction Setup: In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve N-Boc-L-phenylalanine (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
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Amine Addition: Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5 eq).
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Coupling Agent: Cool the mixture to 0 °C in an ice bath. Slowly add a peptide coupling reagent such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent) or HATU (1.1 eq).
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Expertise Note: The use of a standard peptide coupling reagent ensures efficient activation of the carboxylic acid for amidation under mild conditions that prevent racemization of the sensitive chiral center.
-
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Purification:
-
Upon completion, dilute the reaction mixture with ethyl acetate.
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Wash the organic layer sequentially with a weak acid (e.g., 1M HCl or saturated NH₄Cl), saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure Weinreb amide.
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Protocol 2: Synthesis of (3S)-Boc-3-amino-4-phenyl-2-butanone
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Reaction Setup: Dissolve the purified Weinreb amide (1.0 eq) from the previous step in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere.
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Grignard Addition: Cool the solution to 0 °C. Add methylmagnesium bromide (CH₃MgBr, approx. 1.5-2.0 eq, typically as a 3.0 M solution in diethyl ether) dropwise via a syringe, maintaining the internal temperature below 5 °C.
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Expertise Note: The excess Grignard reagent ensures the complete consumption of the starting material. The reaction is performed at a low temperature to minimize potential side reactions.
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-
Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, or until TLC analysis indicates the complete disappearance of the starting Weinreb amide.
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Quenching and Workup (Self-Validating System):
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Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C. This step protonates the tetrahedral intermediate to form the ketone and neutralizes any remaining Grignard reagent.
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Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
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Combine the organic extracts and wash with water and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
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Purification: The crude product can be purified by flash chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield (3S)-Boc-3-amino-4-phenyl-2-butanone as a white or off-white solid.
Application in Drug Development: The Synthesis of Atazanavir
The primary industrial application of (3S)-Boc-3-amino-4-phenyl-2-butanone is its role as a key chiral precursor in the synthesis of Atazanavir.[7] Atazanavir (marketed as Reyataz®) is an essential antiretroviral drug classified as an HIV-1 protease inhibitor.[7]
4.1 Mechanism of Action of Atazanavir:
HIV protease is a viral enzyme critical for the lifecycle of the human immunodeficiency virus. It functions by cleaving newly synthesized viral polyproteins into smaller, functional proteins, which are necessary for the assembly of mature, infectious virions. Atazanavir is designed as a peptidomimetic inhibitor that fits into the active site of the HIV protease, blocking its function. This inhibition prevents the maturation of the virus, rendering it non-infectious and thereby reducing the viral load in the patient.
4.2 Role of the Intermediate in the Atazanavir Synthesis:
The (3S)-Boc-3-amino-4-phenyl-2-butanone intermediate provides the core C-terminal fragment of the Atazanavir backbone. Its synthesis is a critical step in the overall convergent synthesis of the drug. The ketone functionality in the intermediate is subsequently reduced stereoselectively to a hydroxyl group, and the Boc-protected amine is deprotected to be coupled with other fragments of the final drug molecule. The specific (3S) stereochemistry is essential for the final molecule's ability to bind with high affinity and selectivity to the HIV protease active site.
Caption: Role of the intermediate in the convergent synthesis of Atazanavir.
Conclusion
(3S)-Boc-3-amino-4-phenyl-2-butanone is more than just a chemical compound; it is an enabling tool for the construction of complex, life-saving therapeutics. Its synthesis, elegantly achieved through the strategic application of the Weinreb amide protocol, highlights the principles of modern, rational organic synthesis: stereocontrol, functional group compatibility, and high-yield transformations. As a key building block for the HIV protease inhibitor Atazanavir, its importance is firmly grounded in the field of medicinal chemistry. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this valuable intermediate in their drug discovery and development endeavors.
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